90–300-Fold Lower Specific Activity on Arginyl Aminopeptidase PH1704 Compared to Arg-AMC
The specific activity for hydrolyzing L-arginine-7-amido-4-methylcoumarin (Arg-AMC) is 90- to 300-fold higher than that for L-serine-7-amido-4-methylcoumarin (Ser-AMC) when measured against arginyl aminopeptidase PH1704 from Pyrococcus horikoshii [1]. This demonstrates that Ser-AMC is an extremely poor substrate for this enzyme, compared to the optimal Arg-AMC substrate, and confirms the high selectivity of PH1704 for arginine over serine.
| Evidence Dimension | Specific activity (substrate hydrolysis efficiency) |
|---|---|
| Target Compound Data | Ser-AMC: specific activity defined as 90–300 times lower than Arg-AMC (i.e., relative activity ~0.3–1.1% of Arg-AMC) |
| Comparator Or Baseline | Arg-AMC (L-Arg-7-amido-4-methylcoumarin): specific activity taken as baseline; 90–300 times higher than Ser-AMC |
| Quantified Difference | 90–300-fold lower specific activity for Ser-AMC relative to Arg-AMC |
| Conditions | Arginyl aminopeptidase PH1704 from Pyrococcus horikoshii OT3; hydrolysis measured with fluorogenic AMC substrates; source: BRENDA database and Zhan et al. (2014) PLoS ONE 9 e103902 |
Why This Matters
This quantitative selectivity profile ensures that H-Ser-AMC will not produce false-positive signals when used to profile enzymes that require a basic P1 residue, thereby reducing assay cross-talk in multiplexed protease panels.
- [1] BRENDA Enzyme Database. Information on EC 3.4.11.B7 – arginyl aminopeptidase PH1704. https://www.brenda-enzymes.de/enzyme.php?ecno=3.4.11.B7 View Source
